molecular formula C24H23ClF2N2O2 B11072561 N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide

Cat. No.: B11072561
M. Wt: 444.9 g/mol
InChI Key: RTKAWASQIVPTAK-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of adamantanecarboxylic acid, which is then reacted with an amine to form an adamantan-1-ylcarbamoyl intermediate. This intermediate is further reacted with 2-chloro-4,5-difluorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized adamantane compounds .

Scientific Research Applications

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chloro and difluoro substituents on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The adamantane moiety also imparts enhanced stability and membrane permeability compared to other similar compounds .

Properties

Molecular Formula

C24H23ClF2N2O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-[2-(1-adamantylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C24H23ClF2N2O2/c25-18-9-20(27)19(26)8-17(18)22(30)28-21-4-2-1-3-16(21)23(31)29-24-10-13-5-14(11-24)7-15(6-13)12-24/h1-4,8-9,13-15H,5-7,10-12H2,(H,28,30)(H,29,31)

InChI Key

RTKAWASQIVPTAK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC(=C(C=C5Cl)F)F

Origin of Product

United States

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